molecular formula C14H10FN B135762 5-(4-fluorophenyl)-1H-indole CAS No. 144104-44-9

5-(4-fluorophenyl)-1H-indole

Cat. No. B135762
M. Wt: 211.23 g/mol
InChI Key: FZEPXXHITBIOIY-UHFFFAOYSA-N
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Description

“5-(4-fluorophenyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Scientific Research Applications

Synthesis Optimization and Intermediate Use

5-Chloro-1-(4-fluorophenyl)-indole, closely related to 5-(4-fluorophenyl)-1H-indole, serves as a key intermediate in the synthesis of sertindole, a neuroleptic drug. Its synthesis, involving an optimized Ullmann reaction, contributes to high yields and purity, beneficial for pharmaceutical applications (Li, Ma, & Yu, 2011).

Antituberculosis Activity

Studies on 5-fluoro-1H-indole-2,3-dione derivatives, including those with thiosemicarbazone modifications, have shown potential antituberculosis activity. These derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis H37Rv, indicating their potential use in tuberculosis treatment (Karalı et al., 2007).

Neuroleptic Activity

Derivatives of 5-aryltetrahydro-gamma-carbolines, including compounds with 5-(4-fluorophenyl)-1H-indole structure, have been explored for their neuroleptic activities. They provide insights into the conformational requirements for potent activity at the dopamine receptor, relevant for neuropsychiatric drug development (Harbert et al., 1980).

Crystal Engineering

The study of crystal structures of 1-(4-fluorophenyl)-1H-indole derivatives has contributed to understanding the role of organic fluorine in crystal engineering. These findings are significant for the design of new molecular materials with desired properties (Choudhury, Nagarajan, & Row, 2004).

Synthesis of Novel Compounds

Research in synthesizing new compounds from 5-(4-fluorophenyl)-1H-indole derivatives has led to the development of potential CNS-active alpha 1-adrenoceptor antagonists. These findings have implications for the treatment of neurological disorders (Balle et al., 2003).

Safety And Hazards

The safety data sheet for a related compound, 5-Amino-4-(4-fluorophenyl)-1H-pyrazole, indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-(4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEPXXHITBIOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457603
Record name 5-(4-fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-1H-indole

CAS RN

144104-44-9
Record name 5-(4-fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Combine 5-bromoindole (5.00 g, 25.50 mmol) and Pd(Ph3P)4 (1.47 g, 1.28 mmol) in toluene (510 ml). After 30 minutes, add a solution of 4-fluorobenzeneboronic acid (5.35 g, 38.26 mmol) in ethanol (153 ml) then add saturated NaHCO3 (255 ml). Heat to reflux. After 4 hours, cool to ambient temperature, pour into saturated NaCl (250 ml), and separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dried, then evaporate to residue. Chromatograph the residue on silica gel eluting with ethyl acetate/hexanes (10/90) to give the title compound: mp 84–89° C. MS (ACPI): m/e 212.0 (M+1). Analysis for C14H10FN: Calcd: C, 79.60; H, 4.77; N, 6.63; found: C, 79.33; H, 4.92; N, 6.64.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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